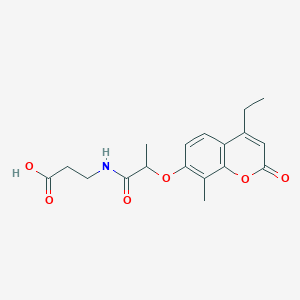
3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been a subject of interest for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been developed and improved over the years . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of “3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid” is characterized by the presence of a coumarin ring, which is a benzopyrone or a benzopyran-2-one according to the IUPAC nomenclature . This oxa-heterocycle is a two-ring system, consisting of a benzene ring fused with an α-pyrone nucleus .Chemical Reactions Analysis
The chemical reactions involving coumarin derivatives are diverse and depend on the specific functional groups present in the molecule. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid” would depend on its specific structure. For instance, the yield of a similar compound was reported to be 0.292 g (56.3%), and its melting point was 268–270°C .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid”, also known as “3-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}propanoic acid”.
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of coumarin, the core structure of this compound, exhibit strong inhibitory activity against various bacterial strains, including E. coli and S. aureus . The presence of the chromen-7-yl moiety enhances its ability to disrupt bacterial cell walls, making it a promising candidate for developing new antibiotics.
Anticancer Properties
Coumarin derivatives, including this compound, have been studied for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth. The specific structure of this compound allows it to interact with cellular pathways that regulate cell proliferation and death, making it a potential candidate for cancer therapy .
Photodynamic Therapy
The chromen-7-yl group in this compound makes it suitable for photodynamic therapy (PDT). PDT involves using light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens. This compound’s ability to absorb light and generate reactive species makes it a valuable tool in treating cancers and infections through PDT .
Fluorescent Probes
Due to its chromophore structure, this compound can be used as a fluorescent probe in biological imaging. It can help visualize cellular components and track biological processes in real-time. The fluorescence properties of the chromen-7-yl group make it an excellent marker for studying cell biology and biochemistry .
Antioxidant Activity
This compound exhibits antioxidant properties, which can neutralize free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and aging, and it has potential applications in developing supplements or drugs aimed at reducing oxidative damage in various diseases .
Enzyme Inhibition
The compound can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. By inhibiting specific enzymes, it can modulate biochemical processes, making it useful in studying enzyme functions and developing enzyme-targeted therapies .
Smart Materials
The photochemical properties of this compound allow it to be used in the development of smart materials. These materials can change their properties in response to light, making them useful in various applications, including sensors, actuators, and drug delivery systems .
Drug Delivery Systems
The compound’s ability to form stable complexes with other molecules makes it suitable for use in drug delivery systems. It can be used to encapsulate drugs, protecting them from degradation and ensuring their controlled release at the target site. This application is particularly valuable in improving the efficacy and safety of therapeutic agents .
作用機序
Target of Action
Similar compounds have been used in the modification of biopolymers like cellulose .
Mode of Action
The compound is a derivative of chromene and has photoactive properties . It can undergo light-triggered photodimerization . This photochemical activity can be used to control the properties of materials it is incorporated into, making it of interest in the design of smart materials .
Biochemical Pathways
Its photoactive properties suggest it could influence pathways related to light sensitivity and photochemical reactions .
Result of Action
The compound’s photoactive properties allow it to undergo light-triggered photodimerization . This can be used to control the properties of the materials it is incorporated into . The exact molecular and cellular effects would depend on the specific application and the other components of the system it is used in.
Action Environment
Environmental factors such as light exposure would significantly influence the action of this compound due to its photoactive properties . The efficacy and stability of the compound could also be affected by factors such as pH, temperature, and the presence of other chemicals in the environment .
将来の方向性
The future directions in the research of coumarin derivatives like “3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid” could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in various fields such as medicinal chemistry, molecular recognition, and materials science .
特性
IUPAC Name |
3-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-4-12-9-16(22)25-17-10(2)14(6-5-13(12)17)24-11(3)18(23)19-8-7-15(20)21/h5-6,9,11H,4,7-8H2,1-3H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIUZAWYZFWVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

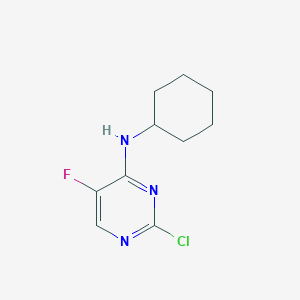
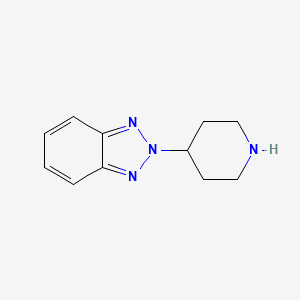
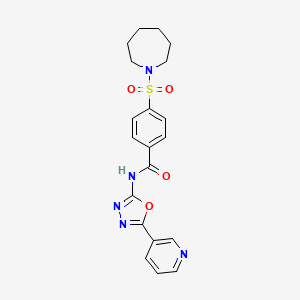
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2841293.png)
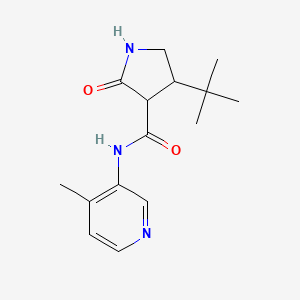
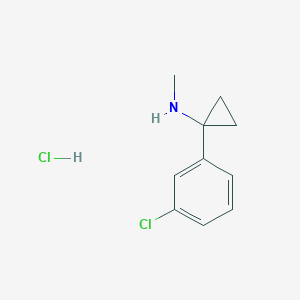

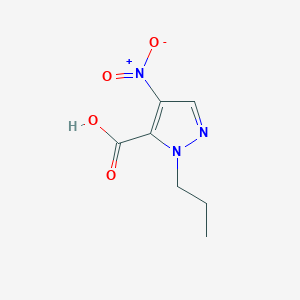
![2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2841301.png)
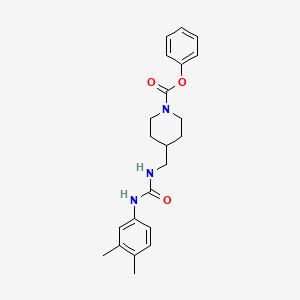
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2841305.png)
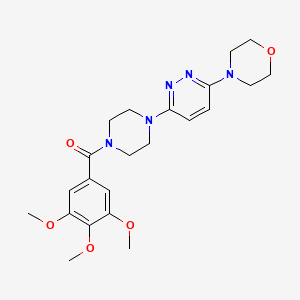
![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2841307.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2841309.png)